2-(Benzyloxy)-4-(trifluoromethyl)phenol
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Overview
Description
2-(Benzyloxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenolic compounds, which can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-4-(trifluoromethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution can be carried out using bases like sodium hydroxide (NaOH), while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
2-(Benzyloxy)-4-(trifluoromethyl)phenol has several applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with enhanced chemical and physical properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Benzyloxy)-4-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.
2-(Benzyloxy)-4-nitrophenol: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
2-(Benzyloxy)-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-12(18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCNHARXZGPNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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